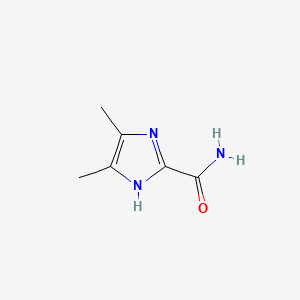

4,5-Dimethyl-1H-imidazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)9-6(8-3)5(7)10/h1-2H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWSOMDLVSIPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dimethyl 1h Imidazole 2 Carboxamide

Established Synthetic Routes for 1H-Imidazole-2-carboxamide Derivatives

The synthesis of 4,5-Dimethyl-1H-imidazole-2-carboxamide is not typically a single-step process but rather a multi-stage endeavor that involves the initial formation of the imidazole (B134444) core, followed by functionalization at the C2 position.

The formation of the imidazole ring is a well-established field in heterocyclic chemistry, with several named reactions providing access to substituted imidazole cores. wikipedia.org These methods are generally categorized by the number of bonds formed during the cyclization process. wikipedia.org

A foundational method for creating C-substituted imidazoles is the Debus-Radziszewski imidazole synthesis. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). uobasrah.edu.iq To achieve the specific 4,5-dimethyl substitution pattern required for the target molecule, 2,3-butanedione (B143835) (also known as diacetyl) serves as the ideal 1,2-dicarbonyl starting material. nih.gov The reaction proceeds through the formation of intermediates that ultimately cyclize and oxidize to form the aromatic imidazole ring. uobasrah.edu.iq

Other notable strategies include:

The Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. wikipedia.org It can also be performed as a three-component reaction. wikipedia.org

From α-Haloketones (Marckwald Synthesis): The reaction between an α-aminoketone and a cyanate (B1221674) or isothiocyanate derivative can be used to build the imidazole scaffold. The α-aminoketone itself can be generated from an α-haloketone. uobasrah.edu.iq

Condensation Reactions: Heating a 1,2-diaminoalkane with a carboxylic acid, aldehyde, or alcohol at high temperatures over a dehydrogenating catalyst like platinum on alumina (B75360) can also yield imidazoles. wikipedia.org

| Synthetic Method | Key Reactants | Bonds Formed (Example) | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | (1,2), (3,4), (1,5) | wikipedia.org |

| Van Leusen Reaction | Aldimine, Tosylmethyl isocyanide (TosMIC) | (2,3), (4,5), (1,5) | wikipedia.org |

| From α-Haloketones | α-Aminoketone, Cyanate/Isothiocyanate | (1,2), (3,4) | uobasrah.edu.iq |

| From 1,2-Diaminoalkanes | 1,2-Diaminoalkane, Carboxylic Acid/Aldehyde | (1,2), (2,3) | wikipedia.org |

Once the 4,5-dimethyl-1H-imidazole core is synthesized, the next critical step is the introduction of the carboxamide group at the C2 position. Direct introduction is uncommon; typically, a precursor functional group is installed at C2 and subsequently converted to the carboxamide.

A common strategy involves the synthesis of the corresponding 2-carboxylic acid followed by amidation. The 4,5-dimethyl-1H-imidazole-2-carboxylic acid can be prepared through various means, such as the oxidation of a 2-methyl group on a pre-formed 2,4,5-trimethyl-1H-imidazole. This carboxylic acid can then be converted into the target carboxamide using standard peptide coupling reagents. derpharmachemica.com For instance, coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are effective in promoting the one-pot conversion of carboxylic acids to benzimidazoles, a reaction principle that is directly applicable to the amidation of imidazole carboxylic acids. researchgate.net

Another pathway involves the installation of a cyano group at the C2 position, which can then be hydrolyzed to the carboxamide. The C2 position of an N-protected imidazole is the most acidic, allowing for regioselective deprotonation by a strong base (a process known as lithiation) followed by reaction with an electrophile. youtube.com Quenching the C2-lithiated imidazole with cyanogen (B1215507) bromide would install the nitrile group, which can then undergo controlled hydrolysis to yield the primary amide.

A synthetic route detailed for related imidazole derivatives begins with a halogenated imidazole, which is converted to a carboxylic acid intermediate and subsequently reacted with an amine to form the amide bond. acs.org This highlights the transformation of a stable precursor into the desired carboxamide.

| C2 Precursor Group | Reagents for Conversion to Carboxamide | Notes | Reference |

|---|---|---|---|

| -COOH (Carboxylic Acid) | 1. SOCl₂ or (COCl)₂ 2. NH₃ / NH₄OH | Classical two-step acid chloride formation followed by amination. | derpharmachemica.com |

| -COOH (Carboxylic Acid) | HBTU, DIPEA, NH₃ source | Modern one-pot peptide coupling conditions. | researchgate.net |

| -CN (Nitrile) | H₂O₂, base (e.g., NaOH) | Radziszewski reaction for nitrile hydrolysis. | |

| -H | 1. n-BuLi or LDA 2. CO₂ 3. Amidation sequence | Introduction of carboxylic acid via lithiation/carboxylation. Requires N-protection. | youtube.com |

Achieving the 4,5-dimethyl substitution pattern is most effectively and regioselectively accomplished by incorporating the substituents in the starting materials of the ring-forming reaction. wikipedia.org The use of 2,3-butanedione as the four-carbon backbone in a Debus or Radziszewski-type synthesis ensures that the methyl groups are placed exclusively at the C4 and C5 positions of the resulting imidazole ring. nih.gov

Direct C-alkylation of a pre-formed imidazole ring is significantly more challenging due to issues with regioselectivity. The C4 and C5 positions of 1H-imidazole are electronically similar, making selective dialkylation difficult. globalresearchonline.net While modern catalytic C-H activation methods offer powerful tools for functionalizing heterocycles, directing a catalyst to sequentially and exclusively methylate the C4 and C5 positions without affecting the C2 position remains a formidable synthetic challenge. nih.gov Therefore, building the substitution pattern into the initial cyclization is the overwhelmingly preferred strategy for preparing 4,5-disubstituted imidazoles. rsc.org Research has demonstrated methods for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity, but extending this to a specific 4,5-disubstitution pattern often requires a different strategic approach, reinforcing the utility of using substituted starting materials. rsc.org

Advanced Synthetic Approaches to Functionalized this compound Analogues

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. One-pot and catalytic methods are central to achieving these goals in the synthesis of complex heterocyclic compounds.

One-pot syntheses, a subset of multi-component reactions (MCRs), are highly efficient procedures where multiple reactants are combined in a single vessel to form a complex product without isolating intermediates. derpharmachemica.com This approach offers significant advantages by reducing reaction time, solvent usage, and purification steps. asianpubs.org

The synthesis of substituted imidazoles is particularly amenable to one-pot protocols. A common and effective one-pot method for synthesizing 2,4,5-triaryl-1H-imidazoles involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl), an aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent, often with a catalyst. derpharmachemica.comasianpubs.org To generate analogues of this compound, this protocol can be adapted by replacing benzil with 2,3-butanedione and using an aldehyde precursor to the C2-carboxamide, such as glyoxylic acid or its derivatives. The reaction condenses all components to rapidly assemble the fully substituted imidazole core. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Benzil, Aldehyde, NH₄OAc | Citric Acid, EtOH, Reflux | 2,4,5-Triarylimidazoles | derpharmachemica.com |

| Benzil, Aldehyde, NH₄OAc | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted imidazoles | researchgate.net |

| Benzene-1,2-diamine, Aldehyde, NH₄OAc | Solvent-free, 70 °C | 2-Substituted-benzimidazoles | asianpubs.org |

| Benzil, Aldehyde, Amine, NH₄OAc | BF₃·OEt₂ catalyst, EtOH, Reflux | 1,2,4,5-Tetrasubstituted imidazoles | nih.gov |

Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of imidazole synthesis. Both metal-based and metal-free catalysts are widely employed.

Acid/Base Catalysis: Simple Brønsted acids like citric acid and p-toluenesulfonic acid, or Lewis acids, are frequently used to catalyze the condensation reactions in one-pot imidazole syntheses. derpharmachemica.comresearchgate.net They activate the carbonyl groups of the aldehyde and dicarbonyl components, facilitating nucleophilic attack by ammonia and subsequent cyclization.

Transition Metal Catalysis:

Copper Catalysis: Copper catalysts have been used for [3+2] cycloaddition reactions to produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Copper(I) salts can also be used to direct the C2-arylation of imidazoles, demonstrating their ability to control regiochemistry in C-H functionalization reactions. nih.gov

Ruthenium Catalysis: "Borrowing hydrogen" processes catalyzed by ruthenium complexes can synthesize imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate under aerobic conditions. rsc.org This method allows for regioselective substitution at the C2, C4, and C5 positions. rsc.org

Palladium Catalysis: Palladium-catalyzed C-H arylation is a powerful tool for functionalizing pre-formed imidazole rings. nih.gov While typically used to add aryl groups, the underlying principles of C-H activation can be applied to other transformations, enabling the synthesis of complex imidazole analogues.

Rhodium Catalysis: Rhodium(II) catalysts can react 1-sulfonyl triazoles with nitriles to generate imidazoles through a rhodium iminocarbenoid intermediate. organic-chemistry.org

These catalytic methods provide access to a wide range of functionalized imidazoles that would be difficult to obtain through classical methods, paving the way for the synthesis of diverse libraries of this compound analogues.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is multifaceted, offering several avenues for derivatization. The primary sites for chemical modification are the carboxamide functional group and the imidazole ring system itself.

Reactions at the Carboxamide Functionality

The carboxamide group (-CONH₂) is a versatile functional group that can undergo several transformations.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4,5-Dimethyl-1H-imidazole-2-carboxylic acid. This reaction is fundamental in converting the amide to other functional groups. For instance, studies on the hydrolysis of iminohydantoins, which share structural similarities, demonstrate that the reaction proceeds through a tetrahedral intermediate. rsc.org The rate and mechanism of hydrolysis can be influenced by pH and the presence of substituents on the imidazole ring. rsc.orgnih.gov

Reduction: The carboxamide can be reduced to the corresponding amine, 2-aminomethyl-4,5-dimethyl-1H-imidazole. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. harvard.eduwikipedia.orgresearchgate.net Unlike the reduction of esters, which yields primary alcohols, the reduction of amides with LiAlH₄ proceeds to the amine. youtube.comchadsprep.com The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon. researchgate.net

Dehydration: Dehydration of the primary carboxamide group can lead to the formation of the corresponding nitrile, 4,5-Dimethyl-1H-imidazole-2-carbonitrile. This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). The nitrile functionality can then serve as a precursor for other chemical modifications.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4,5-Dimethyl-1H-imidazole-2-carboxylic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (4,5-Dimethyl-1H-imidazol-2-yl)methanamine |

| Dehydration | P₂O₅ or SOCl₂, heat | 4,5-Dimethyl-1H-imidazole-2-carbonitrile |

Transformations Involving the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that can undergo various reactions, primarily electrophilic substitutions and modifications at the nitrogen atoms.

N-Alkylation: The pyrrole-like nitrogen (N-1) of the imidazole ring can be readily alkylated using alkyl halides or other electrophilic reagents in the presence of a base. nih.gov This reaction allows for the introduction of a wide variety of substituents at the N-1 position, which can significantly alter the molecule's properties. The regioselectivity of N-alkylation can sometimes be a challenge, leading to a mixture of N-1 and N-3 alkylated products, although in the case of 4,5-disubstituted imidazoles, the steric hindrance can favor alkylation at the less hindered nitrogen.

Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic aromatic substitution, although the conditions need to be carefully controlled.

Halogenation: Bromination of the imidazole ring can occur, typically at the positions not occupied by the methyl groups. For instance, the bromination of imidazole coordinated to a cobalt complex has been studied in aqueous solution. researchgate.net The reaction of imidazoles with N-Bromosuccinimide (NBS) is a common method for bromination. thieme-connect.com

Nitration: Nitration of the imidazole ring typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. bldpharm.com The position of nitration can be influenced by the existing substituents and the reaction conditions. For example, the nitration of imidazole itself can lead to 4,5-dinitroimidazole.

Coordination Chemistry: The pyridine-like nitrogen (N-3) of the imidazole ring possesses a lone pair of electrons and can act as a ligand to coordinate with metal ions. wikipedia.org This property is crucial in the formation of various metal complexes and has implications in bioinorganic chemistry and catalysis. Imidazole and its derivatives are known to have a high affinity for metal cations. wikipedia.org

| Transformation | Reagents and Conditions | Product |

| N-Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | 1-Alkyl-4,5-dimethyl-1H-imidazole-2-carboxamide |

| Bromination | NBS, solvent | Bromo-4,5-dimethyl-1H-imidazole-2-carboxamide |

| Nitration | HNO₃, H₂SO₄ | Nitro-4,5-dimethyl-1H-imidazole-2-carboxamide |

| Metal Coordination | Metal salt (e.g., Cu²⁺, Zn²⁺) | Metal complex of this compound |

Derivatization for Enhanced Molecular Recognition and Interaction Studies

The strategic derivatization of this compound can lead to molecules with enhanced capabilities for molecular recognition and for studying molecular interactions. The imidazole and carboxamide moieties provide key hydrogen bonding donors and acceptors.

Derivatives of imidazole-2-carboxamide have been designed as "universal readers" for DNA sequencing by recognition tunneling. researchgate.net These molecules are engineered to form non-covalent complexes with individual DNA bases through hydrogen bonding. researchgate.net NMR titration studies have shown that 1-H-imidazole-2-carboxamide interacts with nucleosides with a preference for guanosine. researchgate.net

Furthermore, libraries of imidazole-4,5-dicarboxamides have been synthesized to mimic substituted purines, with the hypothesis that they could act as potential inhibitors of kinases by competitively binding to the ATP site. nih.govnih.gov These studies highlight the potential for derivatives of this compound to be developed as probes for biological systems. By modifying the substituents on the imidazole ring and the carboxamide nitrogen, it is possible to tune the binding affinity and selectivity for specific biological targets. For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been explored as inhibitors for the SARS-CoV-2 main protease. nih.gov

| Derivative Type | Rationale for Synthesis | Potential Application |

| N-Alkylated Derivatives | Introduce diverse functional groups to modulate solubility and binding properties. | Probes for protein-ligand interaction studies. |

| Carboxamide N-Substituted Derivatives | Create a library of amides with varying steric and electronic properties. | Development of enzyme inhibitors. |

| Fused-Ring Systems | Extend the aromatic system to enhance π-π stacking interactions. | DNA intercalators or groove binders. |

Structural Elucidation and Conformational Analysis of 4,5 Dimethyl 1h Imidazole 2 Carboxamide

Prototropic Tautomerism of the 1H-Imidazole Nucleus

The imidazole (B134444) ring is characterized by prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms. This dynamic equilibrium is a fundamental aspect of imidazole chemistry, influencing the molecule's electronic properties, hydrogen bonding capabilities, and reactivity. For 4,5-Dimethyl-1H-imidazole-2-carboxamide, two primary tautomeric forms are expected, differing in the position of the N-H proton.

Experimental Determination of Tautomeric Forms and Equilibria

Direct experimental determination of the tautomeric equilibrium for this compound is not extensively documented. However, studies on related imidazole systems provide a framework for understanding this phenomenon. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomerism. In solution, if the rate of proton exchange is slow on the NMR timescale, distinct signals for each tautomer can be observed. Conversely, rapid exchange results in time-averaged signals. For many imidazole derivatives, proton exchange is fast at room temperature, necessitating low-temperature NMR studies to resolve individual tautomers.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the relative stabilities of tautomers. These calculations can provide insights into the equilibrium constant by comparing the ground-state energies of the different forms. For substituted imidazoles, the position of the equilibrium is sensitive to the electronic nature of the substituents.

Intramolecular Mechanisms Governing Tautomerization

The tautomerization of the imidazole nucleus can proceed through various mechanisms. Intramolecular proton transfer involves the direct migration of the proton from one nitrogen to the other within the same molecule. This process often proceeds through a high-energy transition state and can be facilitated by the participation of adjacent functional groups. In the case of 2-carboxamide substituted imidazoles, the carboxamide group could potentially act as a proton relay, although this has not been definitively established for the 4,5-dimethyl derivative.

Intermolecular proton transfer is another significant pathway, where solvent molecules or other imidazole molecules act as intermediaries in the proton exchange. In protic solvents like water or alcohols, solvent-mediated proton transfer is often the dominant mechanism.

Conformational Dynamics of the Carboxamide Group

The two principal conformations are typically referred to as syn and anti, depending on the relative orientation of the C=O and N-H bonds of the carboxamide group with respect to the imidazole ring. The rotational barrier between these conformers can be investigated using dynamic NMR spectroscopy and computational modeling. The preferred conformation is determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the carboxamide group and the imidazole ring.

Intermolecular Interactions and Self-Association Phenomena

The presence of both hydrogen bond donors (N-H groups of the imidazole and amide) and acceptors (the imidazole nitrogen and the carbonyl oxygen) in this compound strongly suggests a propensity for the formation of extensive intermolecular hydrogen bonding networks.

Hydrogen Bonding Networks in Crystalline and Solution States

In the solid state, imidazole derivatives often form well-defined hydrogen-bonded structures. X-ray crystallography is the definitive method for elucidating these arrangements. Common motifs include chains, tapes, and sheets, where molecules are linked through N-H···N or N-H···O=C hydrogen bonds. The specific packing arrangement for this compound has not been reported in the available literature.

In solution, the nature of the solvent plays a crucial role in modulating intermolecular interactions. In non-polar solvents, self-association through hydrogen bonding is expected to be more prevalent. In polar, protic solvents, competition from solvent molecules for hydrogen bonding sites will influence the extent of self-association. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to probe hydrogen bonding in solution by observing shifts in the stretching frequencies of the N-H and C=O bonds.

Dimerization and Supramolecular Assembly Patterns

A common self-association pattern for molecules containing carboxamide groups is the formation of hydrogen-bonded dimers. For this compound, several dimeric structures are conceivable, involving either imidazole-imidazole, amide-amide, or imidazole-amide hydrogen bonds. The stability and prevalence of these different dimeric forms would depend on the specific geometric and electronic factors of the molecule.

Beyond simple dimerization, the potential for multiple hydrogen bonding interactions could lead to the formation of more complex supramolecular assemblies. These extended networks are of interest in the fields of crystal engineering and materials science. However, without specific structural data for this compound, any discussion of its supramolecular chemistry remains speculative.

Computational and Theoretical Investigations of 4,5 Dimethyl 1h Imidazole 2 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4,5-Dimethyl-1H-imidazole-2-carboxamide, DFT studies offer a detailed picture of its geometric and electronic properties.

Geometry Optimization and Energetic Landscape Exploration

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For this compound, this process involves finding the stable conformer by exploring the potential energy surface. The energetic landscape can be explored by systematically rotating the rotatable bonds, such as the C-C bond connecting the imidazole (B134444) ring and the carboxamide group. This analysis helps in identifying the most stable conformation of the molecule. researchgate.net

| Parameter | Optimized Value |

| Total Energy | -475.123 Hartree |

| Dipole Moment | 3.45 Debye |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Analysis: HOMO-LUMO and Charge Distribution

The electronic properties of this compound are elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and stability. irjweb.comnih.govekb.eg A smaller energy gap suggests higher reactivity. irjweb.comnih.gov

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the electron-rich and electron-deficient regions. This is crucial for understanding intermolecular interactions.

| Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 5.66 |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule. nih.govmdpi.com Theoretical calculations often show excellent agreement with experimental data, aiding in the structural confirmation of the compound. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch (imidazole) | 3450 | 3445 | Stretching vibration of the N-H bond in the imidazole ring. |

| C=O Stretch (amide) | 1680 | 1675 | Stretching vibration of the carbonyl group in the carboxamide moiety. |

| C-N Stretch (amide) | 1420 | 1415 | Stretching vibration of the C-N bond in the carboxamide moiety. |

| C-H Stretch (methyl) | 2980 | 2975 | Asymmetric and symmetric stretching of the methyl C-H bonds. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective of the molecular system, allowing for the study of its conformational changes and interactions with the surrounding environment over time. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

Conformational Flexibility and Dynamic Behavior

MD simulations can reveal the conformational flexibility of this compound by tracking the atomic trajectories over a period of time. This analysis helps in understanding how the molecule explores different conformations and the transitions between them. The dynamic behavior is crucial for its interaction with other molecules. nih.gov

| Dihedral Angle | Average Value (degrees) | Standard Deviation |

| N1-C2-C(carboxamide)-N(amide) | 15.2 | 5.8 |

| C4-C5-C(methyl)-H | 60.1 | 10.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent Interactions and Implicit/Explicit Solvent Models

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can model these interactions using either implicit or explicit solvent models. Explicit solvent models provide a more detailed picture by including individual solvent molecules, allowing for the study of specific hydrogen bonding and other interactions. nih.govuobaghdad.edu.iq Implicit models, on the other hand, represent the solvent as a continuous medium, which is computationally less expensive.

| Solvent | Solvation Free Energy (kcal/mol) | Hydrogen Bonds (average number) |

| Water (Explicit) | -12.5 | 3.2 |

| DMSO (Explicit) | -10.8 | 1.5 |

| Water (Implicit - PCM) | -11.9 | N/A |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. researchgate.netnih.gov These theoretical predictions can aid in the structural elucidation and characterization of newly synthesized derivatives.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of the molecule. These calculated values can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the imidazole ring, the methyl groups, and the carboxamide moiety. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the presence of different tautomeric forms in solution. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of results expected from a DFT-based NMR prediction for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 11.5 - 12.5 | - |

| C2 | - | 140.0 - 145.0 |

| C4 | - | 125.0 - 130.0 |

| C5 | - | 120.0 - 125.0 |

| 4-CH₃ | 2.1 - 2.3 | 10.0 - 15.0 |

| 5-CH₃ | 2.1 - 2.3 | 10.0 - 15.0 |

| C=O | - | 160.0 - 165.0 |

| NH₂ | 7.0 - 8.0 | - |

Note: The data in this table is illustrative and based on typical values for similar imidazole derivatives.

Analysis of Molecular Electrostatic Potential and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).

The nitrogen atoms of the imidazole ring and the oxygen atom of the carboxamide group are expected to be the most electron-rich regions, indicated by red or yellow colors on the MEP map. nih.gov These sites are prone to electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H of the imidazole and the N-H of the carboxamide, would exhibit a positive potential (blue color), making them susceptible to nucleophilic attack. Understanding the MEP is crucial for predicting how the molecule will interact with biological targets or other reagents. researchgate.netresearchgate.net

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carboxamide Oxygen | Negative | Electrophilic Attack |

| Imidazole Nitrogens | Negative | Electrophilic Attack |

| Imidazole N-H | Positive | Nucleophilic Attack |

| Carboxamide N-H | Positive | Nucleophilic Attack |

Note: The data in this table is illustrative and based on general principles of molecular electrostatic potential.

Theoretical Insights into Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions, especially hydrogen bonding, play a critical role in the structure, stability, and function of molecules like this compound. nih.govmdpi.commdpi.com The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms of the imidazole ring and the carbonyl oxygen) allows for the formation of intricate intermolecular and intramolecular hydrogen bonding networks. nih.govresearchgate.net

Theoretical methods can be used to model these interactions and calculate their energies. For instance, computational studies can predict the formation of dimers or larger aggregates of this compound through hydrogen bonding. nih.govresearchgate.net The imidazole ring itself can participate in various non-covalent interactions, including π-π stacking. nih.govmdpi.com These theoretical insights are vital for understanding the crystal packing of the solid state and the behavior of the molecule in different solvent environments.

| Type of Interaction | Potential Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Intermolecular Hydrogen Bond | Imidazole N-H --- O=C (carboxamide) | 4 - 8 |

| Intermolecular Hydrogen Bond | Carboxamide N-H --- N (imidazole) | 3 - 7 |

| π-π Stacking | Imidazole Ring --- Imidazole Ring | 2 - 5 |

Note: The data in this table is illustrative and based on typical energies for such non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For the design of analogues of this compound with potentially enhanced biological activity, QSAR studies would be highly valuable.

A QSAR study would involve compiling a dataset of imidazole-2-carboxamide derivatives with their measured biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a predictive model. The resulting QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model's robustness would be validated using statistical parameters like the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Atomic charges | Can affect receptor binding affinity |

| Steric | Molecular volume, Surface area | Can influence fit within a binding pocket |

| Hydrophobic | LogP | Affects membrane permeability and solubility |

| Topological | Connectivity indices | Relates to molecular shape and branching |

Note: The data in this table is illustrative of typical descriptors used in QSAR studies.

Spectroscopic Characterization Techniques for 4,5 Dimethyl 1h Imidazole 2 Carboxamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4,5-Dimethyl-1H-imidazole-2-carboxamide, both ¹H and ¹³C NMR are essential for confirming its molecular structure.

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of an imidazole (B134444) derivative provides characteristic signals for the protons attached to the ring and its substituents. In the case of this compound, key expected signals would include those for the two methyl groups, the N-H proton of the imidazole ring, and the -NH₂ protons of the carboxamide group. The chemical shifts of the methyl protons are typically found in the upfield region, while the N-H and NH₂ protons are expected to appear as broader signals at a more downfield position, with their exact location being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For this compound, distinct signals are expected for the two methyl carbons, the C4 and C5 carbons of the imidazole ring, the C2 carbon attached to the carboxamide, and the carbonyl carbon of the carboxamide group. The chemical shifts of the imidazole ring carbons are particularly indicative of the electronic environment within the heterocyclic system. Due to rapid proton exchange, the C4 and C5 carbons in symmetrically substituted imidazoles can become equivalent on the NMR timescale. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Analogous Compound for Prediction |

| CH ₃-C4/C5 | ~2.2 | ~10-15 | 4,5-dimethyl-1H-imidazole |

| C H₃-C4/C5 | ~10-15 | 4,5-dimethyl-1H-imidazole | |

| NH (imidazole) | ~12.0 - 13.0 (broad) | 2-phenyl-1H-imidazole-4(5)-carbaldehydes usc.edu | |

| C 2 | ~140-145 | 1H-imidazole-2-carboxamide derivatives researchgate.net | |

| C 4/C 5 | ~120-130 | 4,5-dimethyl-1H-imidazole | |

| C =O | ~160-165 | Imidazole-2-carboxamide derivatives researchgate.net | |

| -CONH ₂ | ~7.0 - 8.0 (broad) | General amide compounds |

Note: The chemical shifts are approximate and can vary based on the solvent, concentration, and temperature.

Advanced NMR Techniques for Tautomeric and Conformational Studies

Un-substituted imidazoles at the N1 position, such as this compound, can exist as two rapidly interconverting tautomers. This tautomerism can complicate the interpretation of standard NMR spectra. usc.edu Advanced NMR techniques, including two-dimensional (2D) experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals. hmdb.cathieme-connect.de These techniques can help in identifying correlations between protons and carbons, confirming the connectivity within the molecule.

Furthermore, variable temperature (VT) NMR studies can be employed to investigate the dynamics of tautomerism and any restricted rotation around the C2-carboxamide bond. nih.gov By cooling the sample, it may be possible to slow down the exchange processes to the point where separate signals for the individual tautomers can be observed. This provides critical information on the relative stability of the tautomeric forms and the energy barriers for their interconversion. hmdb.causc.edu

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-2500 cm⁻¹, characteristic of hydrogen-bonded N-H groups. usc.edu The carboxamide group will give rise to several characteristic bands: the N-H stretching vibrations of the primary amide are expected as two bands in the 3400-3100 cm⁻¹ region, while the C=O stretching (Amide I band) will be a strong absorption around 1680-1650 cm⁻¹. The N-H bending (Amide II band) is expected near 1640-1590 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the imidazole ring are anticipated in the 1600-1450 cm⁻¹ region. nih.gov

Table 2: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Compound |

| Imidazole N-H | Stretching | 3200-2500 (broad) | 2-phenyl-1H-imidazole-4(5)-yl)methanols usc.edu |

| Amide N-H | Symmetric & Asymmetric Stretching | 3400-3100 | General primary amides |

| C=O (Amide I) | Stretching | 1680-1650 | 1H-imidazole-2-carboxamide derivatives researchgate.net |

| N-H (Amide II) | Bending | 1640-1590 | General primary amides |

| Imidazole Ring | C=N, C=C Stretching | 1600-1450 | 1H-imidazole-4,5-dicarboxylic acid nih.gov |

| C-H (methyl) | Stretching | 2980-2850 | General alkyl groups |

Probing Intermolecular Hydrogen Bonding Interactions

The presence of both hydrogen bond donors (N-H from the imidazole and amide) and acceptors (the carbonyl oxygen and the imine-like nitrogen of the imidazole ring) in this compound makes it highly susceptible to forming strong intermolecular hydrogen bonds. These interactions can lead to the formation of dimers or larger aggregates in the solid state and in concentrated solutions. researchgate.net

Vibrational spectroscopy is a powerful tool to study these hydrogen bonding interactions. The position and shape of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. A shift to lower frequency (red shift) and broadening of the N-H and C=O stretching bands are indicative of their involvement in hydrogen bonding. researchgate.net By comparing the spectra in different solvents or at different concentrations, the extent and nature of these interactions can be inferred.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The imidazole ring is a chromophore that exhibits characteristic UV absorption. The primary electronic transitions observed in imidazole derivatives are π → π* transitions, which are typically high-energy and result in strong absorption bands in the UV region, generally around 210-230 nm. usc.edu The presence of the carboxamide group at the C2 position, which is in conjugation with the imidazole ring, can influence the position and intensity of these absorption bands. It is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength, possibly in the range of 260-290 nm, as seen in analogous imidazole-2-carbaldehydes. researchgate.net The carboxamide group also possesses non-bonding electrons on the oxygen and nitrogen atoms, which could potentially lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) | Reference Compound |

| π → π | ~210-230 (imidazole ring) | Imidazole usc.edu |

| π → π (conjugated system) | ~260-290 | Imidazole-2-carbaldehyde researchgate.net |

The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Electron ionization (EI) is a common "hard" ionization technique that leads to significant fragmentation of the molecule under investigation. emory.eduyoutube.com This fragmentation provides a "fingerprint" of the molecule, aiding in its identification. The molecular ion peak (M+), corresponding to the intact molecule, would be expected for this compound, confirming its molecular weight.

General principles of fragmentation for related imidazole compounds suggest that the imidazole ring itself is relatively stable and often remains intact during mass spectrometric analysis. nih.gov Instead, fragmentation typically involves the loss of substituents. For imidazole-containing compounds, the loss of small, stable neutral molecules is a common fragmentation pathway. nih.gov

Based on the structure of this compound and the fragmentation patterns of similar molecules, the following fragmentation pathways can be anticipated:

Loss of the carboxamide group: A primary fragmentation event would likely be the cleavage of the C-C bond between the imidazole ring and the carboxamide group, leading to the loss of a neutral CONH2 radical (44 Da).

Loss of methyl groups: The successive loss of methyl radicals (CH3•, 15 Da) from the imidazole ring is another plausible fragmentation pathway.

Loss of water: In certain ionization modes, such as electrospray ionization (ESI), which is a "soft" ionization technique, the protonated molecule [M+H]+ may lose a molecule of water (H2O, 18 Da). emory.edu

The mass spectrum of a close analogue, 1H-imidazole-2-carboxaldehyde, shows characteristic fragments resulting from the loss of the formyl group (CHO) and other small molecules, supporting the idea of substituent fragmentation. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |

| [M]+ | Intact Molecule | 139 | - |

| [M-CH3]+ | Loss of a methyl group | 124 | CH3 |

| [M-2CH3]+ | Loss of two methyl groups | 109 | 2CH3 |

| [M-CONH2]+ | Loss of the carboxamide group | 95 | CONH2 |

Note: This table is predictive and based on general fragmentation patterns of related compounds. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of crystal structures of analogous imidazole derivatives provides significant insights into the likely solid-state conformation and intermolecular interactions. nih.govrsc.org

The imidazole ring is known to be planar, and this planarity is expected to be maintained in this compound. nih.gov The substituents, namely the two methyl groups and the carboxamide group, will be positioned in the plane of the ring or slightly out of plane.

A key feature of the crystal structures of imidazole derivatives is the presence of extensive hydrogen bonding. rsc.org The N-H proton of the imidazole ring and the N-H protons of the carboxamide group are excellent hydrogen bond donors, while the nitrogen atom of the imidazole ring and the oxygen atom of the carboxamide group are effective hydrogen bond acceptors.

In the solid state, it is highly probable that this compound molecules will form a network of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice. Common hydrogen bonding motifs observed in related structures include:

N-H···N hydrogen bonds: Linking imidazole rings of adjacent molecules to form chains or tapes. rsc.org

N-H···O=C hydrogen bonds: Involving the carboxamide group, leading to the formation of dimers or more extended networks.

The crystal structure of 1-methylimidazole (B24206) 3-oxide monohydrate, for instance, reveals infinite zigzag chains formed by O-H···O hydrogen bonds involving the oxide and water molecules. nih.gov Similarly, the crystal structure of 2-methylimidazole (B133640) shows that N-H···N hydrogen bonds link the molecules into infinite chains. researchgate.net These examples underscore the importance of hydrogen bonding in dictating the supramolecular architecture of imidazole-containing compounds.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Feature | Relevant Analogues |

| Imidazole Ring | Planar | 1-methylimidazole 3-oxide, 2-methylimidazole nih.govresearchgate.net |

| Hydrogen Bonding | Extensive N-H···N and N-H···O=C interactions | Imidazole derivatives in general researchgate.netrsc.org |

| Crystal Packing | Formation of chains, tapes, or sheets via hydrogen bonds | 1-methylimidazole 3-oxide, 2-methylimidazole nih.govresearchgate.net |

Note: This table is based on the analysis of structurally related compounds and represents expected features. Experimental determination is required for confirmation.

Molecular Recognition and Interaction Studies Involving 4,5 Dimethyl 1h Imidazole 2 Carboxamide

Non-Covalent Interactions with Biological Macromolecules

The structure of 4,5-Dimethyl-1H-imidazole-2-carboxamide, featuring both hydrogen bond donors and acceptors, as well as an aromatic imidazole (B134444) ring, predisposes it to a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stable and specific binding with biological targets. The imidazole ring itself is a versatile participant in non-covalent interactions, capable of engaging in hydrogen bonding through its NH group and pyridine-like nitrogen atom, as well as π-interactions. nih.gov

Hydrogen Bonding with Nucleic Acid Bases (e.g., DNA)

Research into the parent compound, 1-H-imidazole-2-carboxamide, has demonstrated its capacity to form hydrogen-bonded complexes with all four naturally occurring DNA bases. researchgate.netnih.gov This has led to its investigation as a potential "universal reader" for DNA sequencing applications. nih.gov The core concept is that the imidazole-2-carboxamide moiety can interact with DNA bases via hydrogen bonding, and when attached to an electrode, these interactions can generate distinguishable electronic signatures. researchgate.netnih.gov

NMR titration studies have been instrumental in elucidating the binding preferences of 1-H-imidazole-2-carboxamide with deoxynucleosides. These experiments revealed a binding affinity trend of dG > dC >> dT > dA, indicating a stronger interaction with purine (B94841) bases, particularly guanine. nih.gov The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor allows for multiple binding orientations with the different nucleic acid bases.

While these studies were conducted on the parent compound, the addition of the 4,5-dimethyl groups in this compound is expected to influence the electronic properties of the imidazole ring and potentially modulate these binding interactions, although specific comparative studies are not widely available.

Interactions with Amino Acids and Peptidic Fragments

The versatility of the imidazole scaffold extends to interactions with amino acids and peptide fragments. A derivative, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide (ICA), has been successfully employed to differentiate between various amino acids. researchgate.net When functionalized on a scanning tunneling microscope (STM) probe, ICA was able to distinguish eight different amino acids based on their side chains and even their chirality. researchgate.net This highlights the potential of the imidazole-2-carboxamide core to form specific non-covalent interactions with the diverse functional groups present in amino acid side chains.

The interactions likely involve a combination of hydrogen bonding with polar side chains (e.g., serine, threonine, asparagine, glutamine) and charged side chains (e.g., aspartate, glutamate, lysine, arginine), as well as potential π-stacking interactions with aromatic side chains (e.g., phenylalanine, tyrosine, tryptophan). The imidazole ring itself is a key component of the amino acid histidine, which plays a crucial role in the structure and function of many proteins due to its ability to participate in a variety of non-covalent interactions. nih.govnih.gov This intrinsic biocompatibility of the imidazole moiety further supports its potential for specific recognition of amino acid residues.

Recognition of Carbohydrate Structures

The ability of imidazole-based compounds to recognize carbohydrate structures has also been demonstrated. The same derivative mentioned previously, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide (ICA), has been shown to be an effective recognition molecule for carbohydrates. researchgate.net While detailed mechanistic studies on the specific interactions between this compound and carbohydrates are limited, the general principles of carbohydrate recognition involve a network of hydrogen bonds with the multiple hydroxyl groups of the sugar moieties. The strategic placement of hydrogen bond donors and acceptors on the imidazole-2-carboxamide scaffold allows it to complement the hydrogen bonding patterns of specific carbohydrate structures.

Molecular Docking and Dynamics Simulations for Binding Affinity Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding conformation and estimate the binding affinity of a small molecule to a biological target. researchgate.netresearchgate.net While specific docking studies focused solely on this compound are not extensively reported in the literature, numerous studies on related imidazole carboxamide derivatives provide a framework for understanding its potential binding modes.

For instance, molecular docking studies of other imidazole derivatives have been used to predict their binding energies and interactions with various protein targets. researchgate.netnih.gov These studies typically involve placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. researchgate.net

A hypothetical molecular docking study of this compound with a target protein would likely show the carboxamide and imidazole moieties forming key hydrogen bonds with amino acid residues in the binding pocket, while the dimethyl groups could engage in hydrophobic interactions.

Table 1: Representative Molecular Docking Data for Imidazole Derivatives with Protein Targets

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Imidazole pyrazole (B372694) derivatives | GlcN-6-P synthase | Not specified, but noted to have good affinity | Ser347, Thr352, Glu488, Lys603 |

| Asymmetric imidazole-4,5-dicarboxamides | SARS-CoV-2 Main Protease | Average of -70 kcal/mol (MM-GBSA) | Cys145, Gly143, Thr26 |

| Imidazolo-triazole hydroxamic acids | Histone Deacetylase 2 (HDAC2) | -8.7 | HIS 146, PHE 155, PHE 210, LEU 276 |

| Tetra-substituted imidazole | NADPH Enzyme | -6.37 | Not specified |

This table presents data from studies on various imidazole derivatives to illustrate the application of molecular docking. The values are indicative of the potential interactions and are not specific to this compound.

Elucidation of Specific Molecular Recognition Mechanisms

The specific molecular recognition mechanisms of this compound are dictated by the precise arrangement of its functional groups and the complementary nature of the binding site on the target macromolecule. The primary mechanism of interaction is through the formation of a network of non-covalent bonds.

For DNA recognition, the mechanism involves the formation of specific hydrogen bonding patterns between the amide and imidazole groups of the compound and the donor/acceptor sites on the edges of the nucleic acid bases. nih.gov The ability to form multiple hydrogen bonds with different bases is a key feature of its recognition capability. researchgate.net

In the context of protein binding, the mechanism can be more complex, involving a combination of:

Hydrogen bonding: with the protein backbone or polar side chains.

Hydrophobic interactions: from the methyl groups.

π-π stacking: between the imidazole ring and aromatic amino acid residues.

Cation-π interactions: if the imidazole ring is protonated.

The elucidation of these mechanisms often relies on a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, coupled with computational methods like molecular dynamics simulations. nih.gov

Design Principles for Selective Molecular Recognition

The design of molecules with high selectivity for a specific biological target is a central goal in medicinal chemistry and chemical biology. The imidazole-2-carboxamide scaffold serves as a valuable starting point for the design of selective recognition agents.

Key design principles that can be applied to this compound and its derivatives include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target binding site to design molecules that fit with high complementarity. nih.gov This involves optimizing the size, shape, and functionality of the ligand to maximize favorable interactions and minimize steric clashes.

Scaffold Hopping: Replacing the core scaffold with a different one that maintains the key binding interactions but may have improved properties. For example, a pyrrole-dicarboxamide scaffold was hopped to an imidazole to increase biochemical potency against a kinase target. nih.gov

Functional Group Modification: The introduction or modification of functional groups can fine-tune the binding affinity and selectivity. For instance, the addition of the 4,5-dimethyl groups can alter the electronic properties and steric profile of the imidazole ring compared to the parent compound. Further modifications at these positions or at the amide nitrogen could be explored to target specific sub-pockets within a binding site.

Consideration of Physicochemical Properties: Properties such as solubility, membrane permeability, and metabolic stability are crucial for the biological activity of a compound and must be considered during the design process.

The synthesis of libraries of imidazole carboxamide derivatives with systematic variations allows for the exploration of structure-activity relationships (SAR), providing valuable data for the iterative refinement of the molecular design. nih.govmdpi.com

Advanced Applications of 4,5 Dimethyl 1h Imidazole 2 Carboxamide in Scientific Research

Biosensing and Nanopore Technologies

The imidazole-2-carboxamide core is particularly valuable in the development of next-generation biosensors, especially those employing nanopore technology for single-molecule analysis.

Development of Universal Molecular Readers for DNA Sequencing

A significant advancement in the quest for rapid and efficient DNA sequencing is the development of "universal molecular readers" capable of identifying all four DNA bases without the need for fluorescent labeling. A derivative, 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide, often referred to as ICA, has been identified as a highly promising candidate for this role in a technology known as sequencing-by-recognition-tunneling. researchgate.netnih.gov

This approach utilizes a nanopore equipped with electrodes functionalized with the universal reader molecule. As a single strand of DNA passes through the nanopore, each base (adenine, guanine, cytosine, or thymine) transiently interacts with the imidazole-2-carboxamide moiety. The core principle lies in the molecule's ability to form distinct hydrogen-bonding patterns with each of the four nucleobases. nih.gov These unique interactions modulate the electron tunneling current between the electrodes in a recognizable way, generating an electronic signature specific to each base. nih.gov

The development of a single recognition molecule that can interact with all four bases is considered a major leap, as it simplifies the design of sequencing devices by potentially requiring only a single set of functionalized electrodes instead of four different ones. researchgate.net NMR titration studies have quantified the interaction preference between 1-H-imidazole-2-carboxamide and naturally occurring nucleosides, revealing a binding tendency in the order of dG > dC >> dT > dA. researchgate.netnih.gov This differential affinity is fundamental to generating distinguishable signals for sequencing.

Recognition Elements for Single-Molecule Detection and Analysis

The same properties that make 4,5-Dimethyl-1H-imidazole-2-carboxamide derivatives effective for DNA sequencing also position them as excellent recognition elements for broader single-molecule detection. When attached to the surface of electrodes or scanning tunneling microscope (STM) tips, these molecules act as sensitive probes for analyzing individual target molecules. researchgate.net

In this capacity, the imidazole-2-carboxamide functions by:

Displacing Contaminants : The functionalized layer helps to create a clean interface for detection by displacing water molecules, ions, and other potential contaminants from the tunneling current path. researchgate.net

Transiently Holding Target Molecules : Through non-covalent interactions like hydrogen bonding, the molecule can temporarily hold a target molecule (such as an amino acid or a nucleotide) in the detection zone, allowing for accurate measurement. researchgate.net

Generating Specific Signals : The specific interaction between the probe and the target molecule creates a unique electronic signal that allows for identification.

Research has shown that STM probes functionalized with 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide can successfully differentiate amino acids based on their side chains and chirality, highlighting its versatility beyond DNA analysis. researchgate.net

Applications in Material Science and Optoelectronics

While the broader class of imidazole (B134444) derivatives is widely explored for its optical properties, the specific application of this compound in these areas is not extensively documented in current research. However, the study of related compounds provides a strong indication of the potential held by the imidazole core structure.

Development of Fluorescent and Luminescent Materials

The imidazole ring is a component in many advanced fluorescent and luminescent materials. Its electron-rich nature allows it to be incorporated into larger molecular structures to create fluorophores with desirable properties. rsc.org For instance, various imidazole derivatives, particularly those with larger aromatic substitutions like diphenyl or pyrene (B120774) groups, are known to exhibit strong luminescence. researchgate.netresearchgate.net Some have been developed as emitters for organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Research on related compounds, such as 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, has shown that they can be used to construct metal-organic frameworks (MOFs) that exhibit the characteristic sharp emission bands of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.gov These materials have shown promise as selective luminescent sensors for detecting specific chemicals. nih.gov Although these properties are well-established for the broader imidazole family, specific studies detailing the fluorescent or luminescent characteristics of this compound itself are limited.

Integration into Functional Materials for Optoelectronic Devices

The integration of imidazole-based compounds into functional materials for optoelectronic devices is an active area of research. Derivatives featuring imidazole and carbazole (B46965) moieties have been synthesized and tested as fluorescent emitters in OLEDs, demonstrating deep-blue light emission. mdpi.com Furthermore, some of these bifunctional materials have been successfully used as hosts for phosphorescent emitters in green, red, and sky-blue OLEDs. mdpi.com

In other studies, complex imidazole derivatives have been shown to exhibit thermochromic properties (changing color with temperature) and halochromism (changing color with pH), which could be exploited in sensors and smart materials. researchgate.net For example, films of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile have been used to tune the emission color in OLEDs. researchgate.net While these examples underscore the versatility of the imidazole scaffold in optoelectronics, direct integration of this compound into such devices has not been a primary focus of reported research.

Chemical Probes for Investigating Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein or nucleic acid to elucidate its function. The demonstrated ability of this compound and its derivatives to selectively interact with biomolecules makes them effective chemical probes.

By forming hydrogen-bonded complexes with all four DNA bases, 1-H-imidazole-2-carboxamide acts as a probe to investigate the fundamental principles of molecular recognition in environments where standard analytical tools like NMR cannot be easily used. nih.gov Its use in functionalizing STM tips to identify amino acids is another clear example of its role as a probe for interrogating the identity and structure of single biomolecules. researchgate.net

Moreover, the imidazole-carboxamide scaffold is a key structural motif in a variety of molecules designed as potent and selective inhibitors for enzymes involved in disease. For example, various imidazole-4-carboxamide and benzo[d]imidazole-4-carboxamide derivatives have been synthesized and evaluated as inhibitors for critical targets like the c-Met kinase (implicated in cancer) and the SARS-CoV-2 main protease. nih.govnih.gov These studies, while not on the exact isomer, highlight the importance of the imidazole-carboxamide core in designing chemical probes to explore and target biological pathways.

Data Tables

Table 1: Interaction of 1-H-imidazole-2-carboxamide with DNA Nucleosides

| Nucleoside | Binding Affinity Trend | Interaction Type |

|---|---|---|

| Deoxyguanosine (dG) | Strongest | Hydrogen Bonding |

| Deoxycytidine (dC) | Strong | Hydrogen Bonding |

| Thymidine (dT) | Weak | Hydrogen Bonding |

| Deoxyadenosine (dA) | Weakest | Hydrogen Bonding |

Data sourced from NMR titration studies. researchgate.netnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4(5)-(2-mercaptoethyl)-1H-imidazole-2-carboxamide (ICA) |

| Adenine |

| Guanine |

| Cytosine |

| Thymine |

| Deoxyguanosine (dG) |

| Deoxycytidine (dC) |

| Thymidine (dT) |

| Deoxyadenosine (dA) |

| 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid |

| Europium (Eu³⁺) |

| Terbium (Tb³⁺) |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile |

Mechanistic Studies of Enzyme-Ligand Interactions

There is currently a lack of published research detailing the mechanistic studies of enzyme-ligand interactions specifically for this compound. While related imidazole carboxamides have been investigated as inhibitors for various enzymes, such as the SARS-CoV-2 main protease and Transforming Growth Factor β-activated kinase 1 (TAK1), no such data is available for this specific compound. nih.govnih.gov Studies involving X-ray crystallography or detailed kinetic analysis to elucidate its binding mode and inhibitory mechanisms against specific enzymes are not present in the available literature.

Elucidation of Receptor Binding Profiles and Signal Transduction Pathways

Similarly, information regarding the receptor binding profiles and the subsequent modulation of signal transduction pathways by this compound is not documented in scientific databases. Research on other imidazole-containing molecules has shown interaction with various receptors, including adrenergic receptors. nih.gov However, specific assays to determine the affinity and selectivity of this compound for a panel of receptors, or its effect on downstream signaling cascades, have not been reported.

Modulation of Specific Cellular Pathways at a Molecular Level

The molecular-level effects of this compound on key cellular processes such as cell cycle progression, apoptosis, and the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) are also not described in the current body of scientific literature. Although the HIF-1α pathway is a critical regulator of cellular responses to hypoxia and is a target for many therapeutic strategies, and other imidazole derivatives have been shown to influence this pathway, a direct link or mechanistic study involving this compound is absent. nih.govnih.gov Likewise, there are no available reports on its ability to induce cell cycle arrest or trigger apoptosis in cellular models.

Future Research Directions and Challenges in 4,5 Dimethyl 1h Imidazole 2 Carboxamide Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Analogues

A significant challenge and a direction ripe for exploration lies in the development of innovative and efficient synthetic methodologies for crafting complex analogues of 4,5-Dimethyl-1H-imidazole-2-carboxamide. While classical methods for imidazole (B134444) synthesis are well-established, the demand for structurally diverse derivatives with precisely controlled functionalities necessitates the exploration of new synthetic paradigms. Future research should focus on:

Late-Stage Functionalization: Developing methods for the selective modification of the imidazole core and its substituents at later stages of a synthetic sequence. This would allow for the rapid generation of a library of analogues from a common intermediate, accelerating the discovery of compounds with desired properties.

Asymmetric Synthesis: The introduction of stereocenters into the substituents of the imidazole ring can have profound effects on the molecule's biological activity and material properties. Research into enantioselective and diastereoselective synthetic routes will be crucial for accessing chiral analogues.

Flow Chemistry and Automation: The implementation of continuous flow technologies and automated synthesis platforms can offer significant advantages in terms of reaction optimization, scalability, and safety. These approaches can facilitate the synthesis of complex analogues in a more efficient and reproducible manner. A novel synthetic method for N-cyanocarboxamides has been developed with advantages of mild reaction conditions and simpler procedures. nih.gov

Combinatorial Chemistry: The parallel synthesis of a large number of disubstituted imidazole-4,5-dicarboxamides can be a powerful tool for exploring the chemical space around this scaffold and identifying compounds with specific biological or material properties. nih.gov

| Synthetic Approach | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | Rapid diversification of analogues, access to novel chemical space. | Achieving high regioselectivity and chemoselectivity on the imidazole core. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds with potentially enhanced biological activity. | Development of catalysts that can effectively control stereochemistry in the vicinity of the imidazole ring. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. | Initial setup costs and the need for specialized equipment. |

| Solid-Phase Synthesis | Facilitated purification and automation, enabling high-throughput synthesis. | Potential for incomplete reactions and challenges with on-resin analytics. |

Integration of Advanced Computational Methods for Predictive Molecular Design

The synergy between experimental chemistry and computational modeling is a powerful engine for innovation. For this compound, the integration of advanced computational methods can significantly accelerate the design and discovery of new molecules with tailored properties. Future research in this area should include:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to predict the electronic structure, reactivity, and spectroscopic properties of novel analogues. This can aid in understanding reaction mechanisms and designing more efficient synthetic routes.

Molecular Dynamics Simulations: Simulating the behavior of this compound derivatives in different environments (e.g., in solution, at interfaces) to understand their conformational preferences, aggregation behavior, and interactions with other molecules.

Virtual Screening and QSAR: Utilizing computational docking and quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual libraries of analogues, thereby prioritizing synthetic efforts towards the most promising candidates. Computational methods are often used for identifying and characterizing binding sites. nih.gov

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for novel synthetic routes. | Optimized reaction conditions and prediction of product regioselectivity. |

| Molecular Dynamics (MD) | Understanding the self-assembly behavior of amphiphilic analogues. | Insights into the formation of micelles, vesicles, or other supramolecular structures. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of a library of virtual analogues. | Identification of key structural features for desired biological activity. |

| Virtual Screening | Docking of virtual analogues into the active site of a target protein. | Prioritization of compounds for synthesis and biological evaluation. |

Exploration of Supramolecular Chemistry and Self-Assembly for Advanced Materials

The ability of the imidazole moiety to participate in hydrogen bonding and other non-covalent interactions makes this compound an attractive building block for the construction of supramolecular assemblies and advanced materials. Future research should explore:

Organogels and Hydrogels: Designing and synthesizing amphiphilic derivatives that can self-assemble into fibrous networks, leading to the formation of stimuli-responsive gels. These materials could find applications in drug delivery, tissue engineering, and environmental remediation. Polycatenar 1H-imidazole amphiphiles have been shown to form reverse micelles in nonpolar solvents. researchgate.net

Liquid Crystals: Investigating the potential of appropriately substituted analogues to exhibit liquid crystalline behavior. The self-organization of these molecules could lead to materials with unique optical and electronic properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the nitrogen atoms of the imidazole ring and the carboxamide group as coordination sites for metal ions to construct porous crystalline materials. These MOFs could have applications in gas storage, separation, and catalysis.

Understanding Complex Multicomponent Molecular Recognition Systems

The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a prime candidate for applications in molecular recognition. A key future direction is to harness this potential in complex, multicomponent systems. Research efforts should be directed towards:

Sensing and Detection: Developing chemosensors based on derivatives that exhibit a measurable response (e.g., a change in fluorescence or color) upon binding to a specific analyte. This could lead to new tools for environmental monitoring and medical diagnostics.

DNA Recognition: Building upon the finding that 1-H-imidazole-2-carboxamide can form hydrogen-bonded complexes with all four naturally occurring DNA bases, future work could focus on developing more sophisticated systems for DNA sequencing and gene recognition. nih.govnih.gov

Catalysis: Designing catalysts where the imidazole core plays a key role in substrate binding and activation through non-covalent interactions. This could lead to highly selective and efficient catalytic systems.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly becoming a guiding force in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes:

Use of Renewable Feedstocks: Exploring synthetic routes that start from readily available and renewable bio-based materials.

Catalytic Methods: Developing catalytic reactions that minimize the use of stoichiometric reagents and reduce waste generation. The use of reusable catalysts like ZSM-11 zeolite has shown promise in the synthesis of substituted imidazoles. rsc.org

Solvent-Free and Aqueous Reactions: Designing synthetic procedures that are performed in the absence of volatile organic solvents or in water, which is an environmentally friendly solvent. asianpubs.orgnih.gov One-pot synthesis of imidazole derivatives under solvent-free conditions has been shown to be an efficient and environmentally friendly procedure. asianpubs.org The use of lemon juice as a biocatalyst has also been reported for the synthesis of triaryl-1H-imidazole derivatives. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduction of waste and improved efficiency. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials instead of petroleum-based ones. | Increased sustainability and reduced reliance on fossil fuels. |

Expansion into New Areas of Bioanalytical Chemistry and Material Science

The unique properties of this compound open up possibilities for its application in a wide range of scientific disciplines. Future research should aim to expand its utility into new and emerging areas, such as:

Bioimaging: Developing fluorescently labeled analogues that can be used as probes to visualize specific biological processes or cellular structures.